molecular formula C5H8N2O3 B12359454 2-Oxohexahydropyrimidine-4-carboxylic acid CAS No. 85701-35-5

2-Oxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B12359454
CAS No.: 85701-35-5
M. Wt: 144.13 g/mol
InChI Key: QLEDTTCUFILTKL-UHFFFAOYSA-N
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Description

2-Oxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a six-membered ring containing nitrogen atoms This compound is known for its unique structural properties and its role as an intermediate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxohexahydropyrimidine-4-carboxylic acid can be synthesized through the condensation of L-asparagine with aromatic aldehydes in the presence of sodium hydroxide in methanol solution. The reaction typically proceeds at room temperature (25°C) and yields the desired product in 65-90% yield . The structure of the synthesized compound can be confirmed using high-resolution solid-state 13C NMR spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as L-asparagine and aromatic aldehydes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Oxohexahydropyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxohexahydropyrimidine-4-carboxylic acid involves its ability to participate in various chemical reactions due to its unique structural properties. The compound can exist in both cyclic and linear forms, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 2-Oxohexahydropyrimidine-4-carboxylic acid is unique due to its ability to exist in both cyclic and linear forms, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

85701-35-5

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c8-4(9)3-1-2-6-5(10)7-3/h3H,1-2H2,(H,8,9)(H2,6,7,10)

InChI Key

QLEDTTCUFILTKL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)NC1C(=O)O

Origin of Product

United States

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